Morpholine-3,5-dione

描述

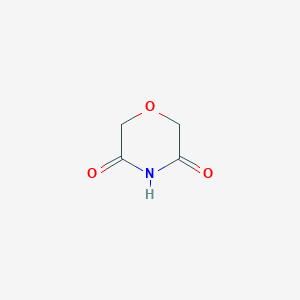

Morpholine-3,5-dione is an organic compound with the molecular formula C₄H₅NO₃. It is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is known for its unique chemical properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

准备方法

Synthetic Routes and Reaction Conditions: Morpholine-3,5-dione can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the reaction of amino alcohols with α-haloacid chlorides can lead to the formation of morpholine derivatives, which can then be oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of diethanolamine as a starting material. The dehydration of diethanolamine in the presence of concentrated sulfuric acid results in the formation of morpholine, which can then be further oxidized to yield this compound .

化学反应分析

Types of Reactions: Morpholine-3,5-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form more complex heterocyclic compounds.

Reduction: Reduction reactions can convert it into simpler amine derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted morpholine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

科学研究应用

Synthetic Routes

Recent studies have explored various synthetic methods to produce morpholine-3,5-dione derivatives. For instance, the oxidation of 5-hydroxymorpholinones using chromium(VI) oxide leads to the formation of morpholine-3,5-diones, which can further undergo transformations to yield unsaturated derivatives or other functionalized products .

Case Study: Glycopyranosylidene-Spiro-Morpholinones

A systematic exploration of glycopyranosylidene-spiro-morpholinones demonstrated the utility of this compound in creating complex structures through glycosylation and subsequent cyclization reactions. Notably, these compounds were tested for their biological activity, although some showed limited effects as glycogen phosphorylase inhibitors .

Antidiabetic Properties

Morpholine derivatives have been investigated for their potential as antidiabetic agents. A study highlighted the efficacy of morpholine-based compounds in inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. These compounds exhibited significant blood glucose-lowering effects in experimental models .

Cytotoxicity Studies

Research on organo-chalcogen compounds derived from this compound has shown promising cytotoxic effects against various cancer cell lines. The compounds were characterized using techniques such as NMR and UV-visible spectroscopy to assess their interactions with DNA and their thermal stability .

Applications in Organic Synthesis

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various transformations:

- Formation of Spiro Compounds: this compound can be utilized to create spiro-morpholinones through cyclization reactions involving glycosides .

- Agrochemical Development: The compound's derivatives are being explored for use as agrochemicals due to their ability to act as herbicides or fungicides .

Data Tables

作用机制

The mechanism of action of morpholine-3,5-dione involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

相似化合物的比较

Morpholine: A simpler analog with a similar ring structure but without the dione functionality.

Piperidine: Another heterocyclic compound with a nitrogen atom in the ring but lacking the oxygen atom.

Tetrahydrofuran: A heterocyclic compound with an oxygen atom in the ring but no nitrogen atom.

Uniqueness: Morpholine-3,5-dione is unique due to the presence of both nitrogen and oxygen atoms in its ring structure, which imparts distinct chemical properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

生物活性

Morpholine-3,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring with two carbonyl groups at positions 3 and 5. This structure allows for various chemical reactivities, including acylation and alkylation, which can be exploited to synthesize derivatives with enhanced biological properties.

1. Enzyme Inhibition

This compound and its derivatives have shown significant enzyme inhibitory activities:

- NLRP3 Inflammasome Inhibition : Research indicates that compounds similar to this compound can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases.

- α-Glucosidase Inhibition : A series of morpholine derivatives have demonstrated remarkable α-glucosidase inhibitory potentials. The presence of electron-donating groups on the phenyl ring significantly enhances this activity. For instance, a specific derivative with a methoxy group exhibited the highest inhibitory effect in vitro .

2. Cytotoxicity Studies

Studies have investigated the cytotoxic effects of morpholine derivatives on various cancer cell lines:

- Organo-Chalcogen Compounds : A study evaluated 4-(substituted)phenylthiothis compound compounds for their cytotoxic effects using AO/EB dual staining techniques. Results indicated significant cytotoxicity against breast cancer cell lines .

Case Study 1: Anti-inflammatory Properties

A recent study focused on the anti-inflammatory properties of this compound derivatives. The results showed that these compounds could significantly reduce cytokine production in vitro. Specifically, they inhibited the release of interleukin-8 and tumor necrosis factor-alpha from THP-1 cells treated with bacterial lipopolysaccharide .

Case Study 2: Antidiabetic Activity

Another research effort explored the antidiabetic potential of morpholine derivatives. The study found that certain morpholine-containing compounds exhibited selective inhibition of dipeptidyl peptidase 4 (DPP-4), leading to improved blood glucose levels in diabetic rat models. The compounds showed a dose-dependent reduction in blood glucose levels alongside an increase in insulin secretion .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Hydrogen Bonding : Docking studies suggest that morpholine moieties form hydrogen bonds with key residues in enzyme active sites, enhancing their inhibitory effects .

- Intercalation with DNA : Some studies indicate that morpholine derivatives can intercalate with DNA, leading to hypochromic effects that suggest potential applications in cancer therapy through DNA targeting mechanisms .

Summary Table of Biological Activities

| Activity Type | Compound/Derivative | Effect/Outcome |

|---|---|---|

| Enzyme Inhibition | This compound | Inhibition of NLRP3 inflammasome |

| Enzyme Inhibition | α-glucosidase inhibitors | Significant reduction in glucose levels |

| Cytotoxicity | Organo-chalcogen compounds | Induced apoptosis in breast cancer cell lines |

| Anti-inflammatory | Morpholine derivatives | Reduced cytokine production |

| Antidiabetic | DPP-4 inhibitors | Improved insulin secretion and reduced blood glucose |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for Morpholine-3,5-dione, and what factors influence yield?

this compound (CAS 4430-05-1) is commonly synthesized via cyclization of diglycolic acid or diglycolic anhydride. The reaction with diglycolic acid typically achieves ~84% yield under reflux conditions in acidic media, while diglycolic anhydride routes may require catalytic bases like triethylamine to stabilize intermediates . Key factors affecting yield include reaction temperature (optimized at 80–100°C), solvent polarity, and purification methods (e.g., recrystallization vs. column chromatography).

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

- NMR spectroscopy : Confirm the presence of carbonyl groups (δ ~170–175 ppm in NMR) and morpholine ring protons (δ ~3.5–4.5 ppm in NMR).

- Mass spectrometry (MS) : Molecular ion peaks at m/z 129 (CHNO) for the parent compound.

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) to quantify purity (>95%) .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies recommend storage at 4°C under inert atmospheres to prevent hydrolysis of the dione moiety. Accelerated degradation tests (40°C/75% RH) show <5% decomposition over 30 days .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during this compound synthesis?

Byproducts like dimers or oxidized derivatives often arise from excessive heating or residual moisture. Optimization strategies include:

- Solvent selection : Anhydrous dichloromethane minimizes hydrolysis .

- Catalytic bases : Pyridine or triethylamine (1–2 eq.) neutralizes HCl byproducts in acyl chloride-based routes .

- Flow chemistry : Continuous reactors reduce residence time, suppressing side reactions .

Q. What methodologies are effective for analyzing contradictory data in biological activity studies of this compound derivatives?

Discrepancies in antimicrobial or anticancer activity across studies may stem from:

- Assay variability : Standardize protocols (e.g., MIC testing via broth microdilution per CLSI guidelines).

- Structural modifications : Compare derivatives (e.g., 4-substituted vs. 3,5-dimethyl analogs) to establish structure-activity relationships (SAR) .

- Target validation : Use affinity chromatography or CRISPR-mediated gene knockout to confirm molecular targets .

Q. What experimental designs are recommended for studying the enzymatic inhibition mechanisms of this compound analogs?

- Kinetic assays : Measure values using Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.

- Molecular docking : Validate binding modes with X-ray crystallography or cryo-EM structures of target enzymes (e.g., kinases, proteases) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .

Q. How can researchers address challenges in quantifying low-abundance this compound metabolites in pharmacokinetic studies?

- LC-MS/MS : Use deuterated internal standards (e.g., Morpholine-d) to improve sensitivity and correct for matrix effects .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor metabolic half-life via UPLC .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches resolve variability in cytotoxicity data across cell lines?

- ANOVA with post-hoc tests : Identify significant differences between IC values in cancer vs. normal cells.

- Principal component analysis (PCA) : Cluster cell lines by response patterns to isolate resistance mechanisms .

Q. How should researchers design SAR studies for this compound-based drug candidates?

- Scaffold diversification : Introduce substituents (e.g., trimethoxybenzoyl, indole-acetyl) at the 4-position to modulate lipophilicity and target affinity .

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity .

Q. Tables for Key Data

Table 1: Comparative Reactivity of this compound Derivatives

| Derivative | Reaction Type | Key Reagents | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Trimethoxybenzoyl analog | Acylation | 3,4,5-TMBzCl, Pyridine | Substituted morpholine dione | 72 | |

| 3,5-Dimethyl analog | Reduction | LiAlH, THF | Alcohol derivative | 65 |

Table 2: Biological Activity of Select Derivatives

| Compound | Assay Type | Activity (IC/MIC) | Target Organism/Cell Line | Reference |

|---|---|---|---|---|

| 4-Indole-acetyl derivative | Anticancer (MTT) | 12.3 µM | MCF-7 breast cancer | |

| 3-Chlorophenyl analog | Antimicrobial (MIC) | 8 µg/mL | S. aureus (MRSA) |

属性

IUPAC Name |

morpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAJVDHGJCYEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327103 | |

| Record name | morpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-05-1 | |

| Record name | morpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。